molecular formula C17H17ClN2O4 B2865971 2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 865612-56-2

2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2865971
CAS No.: 865612-56-2
M. Wt: 348.78
InChI Key: MPNRCTZACIILLZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a polyfunctionalized pyran derivative characterized by a 4H-pyran core substituted with electron-withdrawing (cyano, ester) and electron-donating (amino, 4-chlorophenyl) groups. The 2-methoxyethyl ester moiety distinguishes it from closely related analogs, such as ethyl or methyl esters, which are more commonly studied .

Properties

IUPAC Name

2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-14(17(21)23-8-7-22-2)15(13(9-19)16(20)24-10)11-3-5-12(18)6-4-11/h3-6,15H,7-8,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRCTZACIILLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form a substituted pyran intermediate. This intermediate is then subjected to further reactions, including amination and esterification, to introduce the amino and methoxyethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4

Biological Activity

2-Methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C17H15ClN2O5
  • Molecular Weight : 362.7644 g/mol
  • CAS Number : Not specified in the sources but related compounds are documented.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyran compounds, including this compound, exhibit significant antimicrobial properties.

Research Findings:

  • In vitro Studies :
    • A study tested various pyran derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The results showed that certain derivatives had notable inhibitory effects on bacterial growth, particularly against gram-positive bacteria .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for the compound were determined using the disk diffusion method. For instance, a related compound showed a MIC of 32 µg/mL against S. aureus and B. subtilis but was less effective against gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of pyran derivatives has been explored through various assays measuring cytokine production and inflammatory markers.

Case Studies:

  • Cytokine Inhibition :
    • In a study involving LPS-stimulated macrophages, compounds similar to this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .
  • Mechanism of Action :
    • The mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to its ability to induce apoptosis in cancer cells.

Research Insights:

  • Cell Line Studies :
    • In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that treatment with related pyran compounds resulted in significant cell death and reduced proliferation rates .
  • Apoptotic Pathways :
    • The apoptotic effect was linked to the activation of caspase pathways and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialModerate to HighEffective against S. aureus, MIC = 32 µg/mL
Anti-inflammatorySignificantReduced TNF-alpha and IL-6 production
AnticancerEffectiveInduced apoptosis in MCF-7 and HeLa cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Ester Substituents

The ester group at position 3 of the pyran ring significantly influences physicochemical and biological properties:

Compound Name Ester Group Key Properties/Applications References
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate Ethyl - High-yield synthesis (up to 96% under optimized catalytic conditions) .
- Used to synthesize pyrano[2,3-d]pyrimidines (48–78% yields) .
- Forms antimicrobial metal complexes with Co(II), Ni(II), Cu(II) .
Methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate Methyl - Bulkier aromatic substituent (1-naphthyl) enhances π-π stacking in crystal structures .
- Limited bioactivity data.
tert-Butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate tert-Butyl - Increased steric hindrance reduces reactivity in nucleophilic substitutions.
- Improved thermal stability due to bulky ester .
2-Methoxyethyl ester (Target Compound) 2-Methoxyethyl - Enhanced solubility in polar solvents due to ether linkage.
- Potential for polymerizable derivatives (e.g., methacryloyloxyethyl analogs) .

Substituent Effects on the Aromatic Ring

  • 4-Chlorophenyl vs.
  • 3-Nitrophenyl Derivatives: 2-Amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile exhibits strong electron-withdrawing effects, which may enhance reactivity in cycloaddition reactions .

Functional Group Modifications

  • Cyano vs. Acetyl Groups: Replacement of the cyano group at position 5 with an acetyl group (e.g., 5-acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile) reduces electrophilicity, impacting ring-opening reactions .
  • Amino Group Utilization: The free amino group at position 6 enables derivatization into heterocycles (e.g., pyrimidines, thiazoles) , whereas protection (e.g., Boc) alters reactivity .

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